![molecular formula C7H9N3O2S B2714641 (1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid CAS No. 2411180-58-8](/img/structure/B2714641.png)
(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid
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Description
(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2S and its molecular weight is 199.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Cyclobutane Derivatives
A significant application of this compound is in the synthesis of novel cyclobutane derivatives, which are of interest due to their potential biological activities. One study highlights the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, demonstrating a method to introduce sulfur-containing substituents into the cyclobutane ring, thereby expanding the chemical diversity of cyclobutane-containing compounds (Clerici, Gelmi, & Pocar, 1999).
Triazole-based Scaffolds for Biologically Active Compounds
Triazole rings, part of the compound's structure, play a crucial role in medicinal chemistry due to their presence in many biologically active molecules. A study elaborates on a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, which are pivotal for creating triazole-based scaffolds. These scaffolds are versatile intermediates for developing peptidomimetics and other biologically active compounds, including those acting as HSP90 inhibitors (Ferrini et al., 2015).
Advanced Organic Synthesis Techniques
The compound's unique structure has encouraged the development of advanced organic synthesis techniques. For instance, studies have explored the use of sulfuric acid derivatives as catalysts for condensation reactions, leading to the synthesis of various pyrazolone derivatives with potential antitumor and antioxidant activities. This approach demonstrates the compound's utility in facilitating the synthesis of complex organic molecules with significant biological relevance (Tayebi et al., 2011).
properties
IUPAC Name |
(1R,2S)-2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-6(12)4-2-1-3(4)5-8-7(13)10-9-5/h3-4H,1-2H2,(H,11,12)(H2,8,9,10,13)/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDPQSXHITWQN-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=NC(=S)NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=NC(=S)NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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